
4'-Bromo-(1,1'-biphenyl)-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-(1,1’-biphenyl)-3,4-diol is an organic compound with the molecular formula C12H9BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and hydroxyl groups are present at the 3 and 4 positions of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-(1,1’-biphenyl)-3,4-diol typically involves the bromination of 1,1’-biphenyl followed by hydroxylation. One common method is:
Bromination: 1,1’-Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4’ position.
Hydroxylation: The brominated biphenyl is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to introduce hydroxyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods for 4’-Bromo-(1,1’-biphenyl)-3,4-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-(1,1’-biphenyl)-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of biphenyl-3,4-quinone.
Reduction: Formation of 1,1’-biphenyl-3,4-diol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Bromo-(1,1’-biphenyl)-3,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-(1,1’-biphenyl)-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxybiphenyl:
4-Bromo-4’-hydroxybiphenyl: Has only one hydroxyl group, leading to different chemical properties and applications.
Uniqueness
4’-Bromo-(1,1’-biphenyl)-3,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
70066-68-1 |
|---|---|
Fórmula molecular |
C12H9BrO2 |
Peso molecular |
265.10 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H9BrO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H |
Clave InChI |
BFZIKLDKVCLONH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


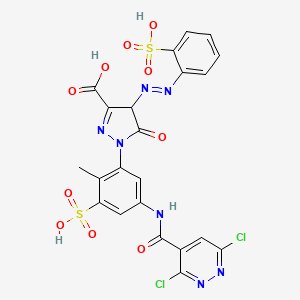
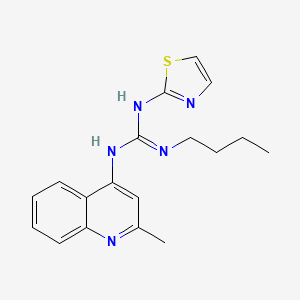

![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
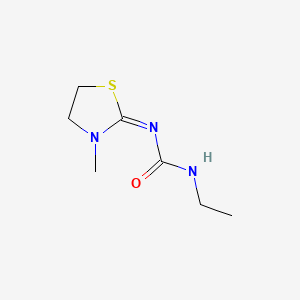

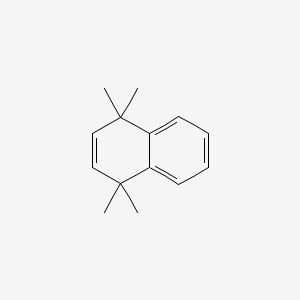

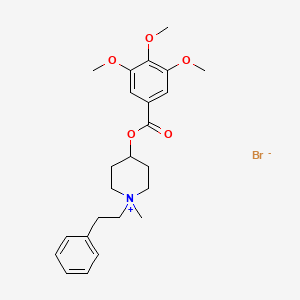
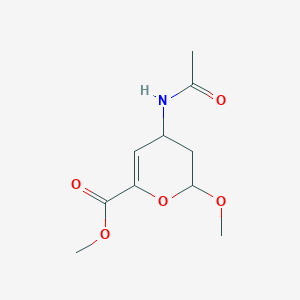
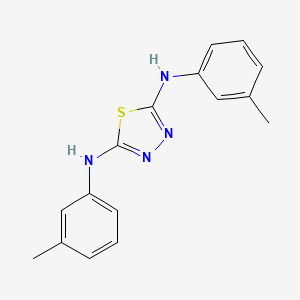
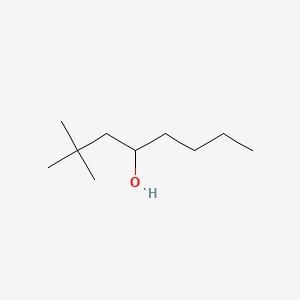
phosphanium chloride](/img/structure/B14463232.png)
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
